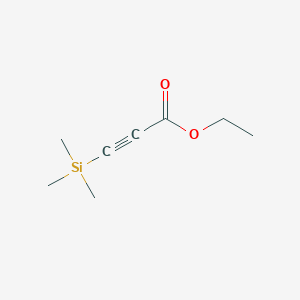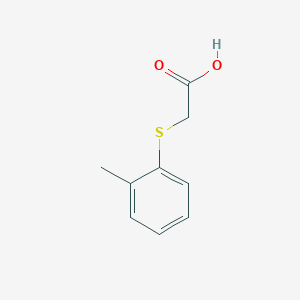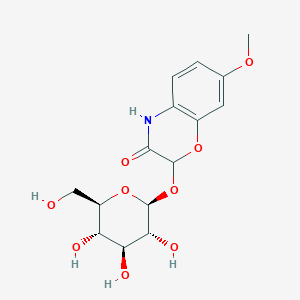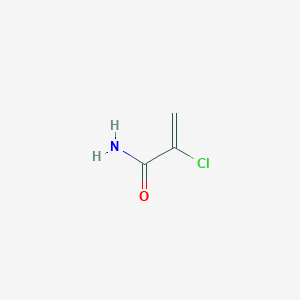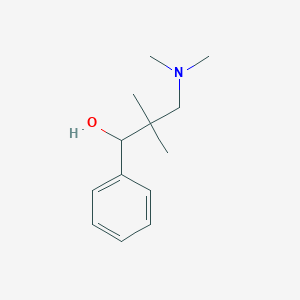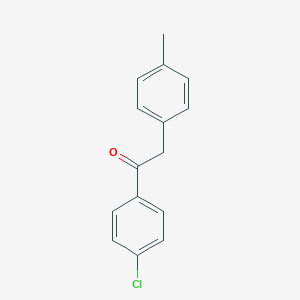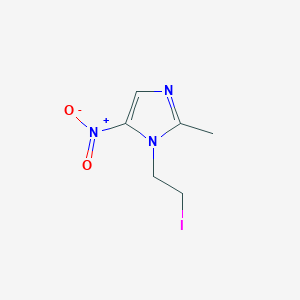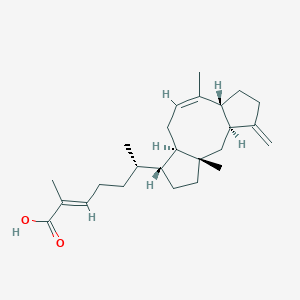
Ceroplasteric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceroplasteric acid is a naturally occurring compound found in the resin of certain trees. It has gained attention in recent years due to its potential use in scientific research.
Wirkmechanismus
Ceroplasteric acid exerts its effects through various mechanisms. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It also activates certain signaling pathways that lead to cell death in cancer cells.
Biochemische Und Physiologische Effekte
Ceroplasteric acid has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and have anti-bacterial properties. It has also been found to have antioxidant effects and to reduce the accumulation of beta-amyloid, a protein associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ceroplasteric acid is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its availability is limited due to the difficulty in obtaining it from natural sources. Additionally, its effects may vary depending on the source and purity of the compound.
Zukünftige Richtungen
Future research on ceroplasteric acid could focus on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It could also be studied for its potential use in the development of anti-inflammatory and anti-tumor drugs. Further investigation into its mechanism of action and effects on different cell types could also provide valuable insights. Finally, efforts could be made to develop more efficient synthesis methods to increase its availability for research purposes.
Conclusion:
Ceroplasteric acid is a promising natural compound that has potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a valuable compound for further investigation. While its availability may be limited, efforts could be made to develop more efficient synthesis methods to increase its availability for research purposes. Future research could focus on its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders, as well as its mechanism of action and effects on different cell types.
Synthesemethoden
Ceroplasteric acid can be extracted from the resin of trees such as Boswellia carterii and Boswellia sacra. The resin is collected and subjected to steam distillation to isolate the essential oil. The essential oil is then fractionated to obtain ceroplasteric acid.
Wissenschaftliche Forschungsanwendungen
Ceroplasteric acid has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been found to have potential use in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
18681-22-6 |
|---|---|
Produktname |
Ceroplasteric acid |
Molekularformel |
C25H38O2 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
(E,6S)-6-[(1S,3S,6R,7R,9Z,11R)-3,10-dimethyl-14-methylidene-6-tricyclo[9.3.0.03,7]tetradec-9-enyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C25H38O2/c1-16(7-6-8-19(4)24(26)27)21-13-14-25(5)15-22-18(3)9-11-20(22)17(2)10-12-23(21)25/h8,10,16,20-23H,3,6-7,9,11-15H2,1-2,4-5H3,(H,26,27)/b17-10-,19-8+/t16-,20-,21+,22+,23+,25-/m0/s1 |
InChI-Schlüssel |
DIQGDBNYBUYWHQ-UCRCEIQLSA-N |
Isomerische SMILES |
C/C/1=C/C[C@@H]2[C@H](CC[C@]2(C[C@H]3[C@H]1CCC3=C)C)[C@@H](C)CC/C=C(\C)/C(=O)O |
SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Kanonische SMILES |
CC1=CCC2C(CCC2(CC3C1CCC3=C)C)C(C)CCC=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



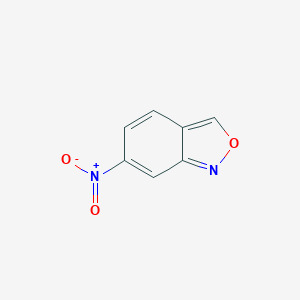
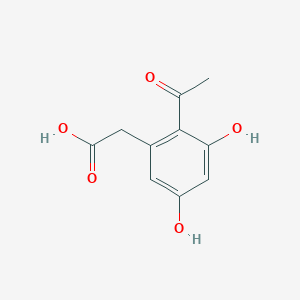
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
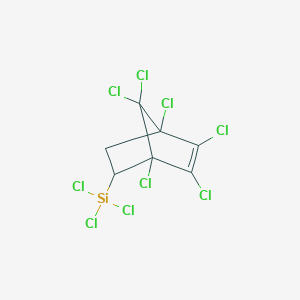
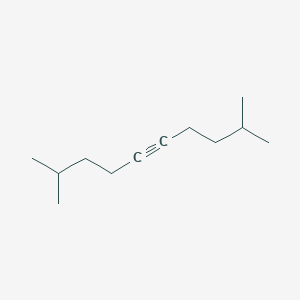
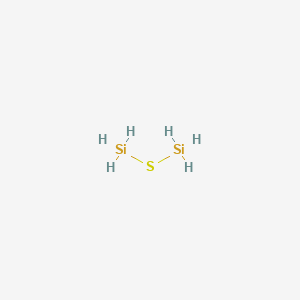
![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)
